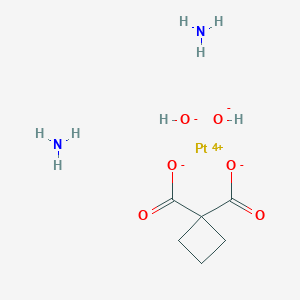

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

Descripción general

Descripción

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a platinum-based compound known for its antineoplastic properties. It is an analog of cisplatin, a widely used chemotherapy drug, but with reduced nephrotoxicity. This compound has garnered attention due to its potential in cancer treatment, offering a promising alternative with fewer side effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves the reaction of carboplatin with hydrogen peroxide. The process includes the following steps:

- Dissolving carboplatin in water.

- Adding hydrogen peroxide to the solution.

- Stirring the mixture at a controlled temperature to facilitate the reaction.

- Isolating the product through filtration and purification techniques .

Industrial Production Methods: Industrial production of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.

Reduction: It can also be reduced, although this is less common due to the stability of the platinum(IV) state.

Substitution: The compound readily undergoes substitution reactions with nucleophiles, replacing the diammine or carboxylato ligands.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophiles such as chloride ions or amines are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chloroplatinum complexes.

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) exhibits significant cytotoxic effects against various cancer cell lines, including:

- Ovarian cancer

- Colon cancer

- Lung cancer

These findings suggest that the compound could serve as a promising candidate for further clinical evaluation in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) in biological systems. Initial studies indicate that the compound has a favorable pharmacokinetic profile, with reduced nephrotoxicity compared to traditional platinum-based therapies .

A summary table of pharmacokinetic parameters observed in related platinum compounds is provided below:

| Compound Name | Oxidation State | Key Pharmacokinetic Features |

|---|---|---|

| Cisplatin | II | Nephrotoxic; rapid clearance |

| Carboplatin | II | Less nephrotoxic; longer half-life |

| Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | IV | Reduced nephrotoxicity; promising stability |

Comparative Analysis with Other Platinum Compounds

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) can be compared with other established platinum-based drugs based on their structures and mechanisms:

| Compound Name | Platinum Oxidation State | Unique Features |

|---|---|---|

| Cisplatin | II | Widely used; forms DNA cross-links |

| Carboplatin | II | Less nephrotoxic; used in various cancers |

| Iproplatin | II | Modified structure; reduced side effects |

| OC-6-33 | IV | Higher oxidation state; potentially enhanced selectivity |

This comparison highlights the unique attributes of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), particularly its higher oxidation state and unique ligand system that may offer therapeutic advantages .

Mecanismo De Acción

The mechanism of action of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) involves the formation of DNA adducts. These adducts interfere with DNA repair mechanisms, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The cyclobutane ring in its structure plays a crucial role in its binding affinity and stability.

Comparación Con Compuestos Similares

Cisplatin: A widely used chemotherapy drug with higher nephrotoxicity.

Carboplatin: Another platinum-based drug with reduced nephrotoxicity compared to cisplatin.

Oxaliplatin: A platinum compound used in the treatment of colorectal cancer

Uniqueness: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) stands out due to its unique structure, which includes a cyclobutane ring. This structural feature contributes to its reduced nephrotoxicity and enhanced stability compared to other platinum-based drugs.

Actividad Biológica

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), commonly referred to as CBDCA (cis-Diammine-1,1-cyclobutane dicarboxylate platinum(IV)), is a platinum-based compound that has garnered attention due to its potential as an antitumor agent. This compound is structurally similar to cisplatin but is designed to minimize nephrotoxicity while maintaining efficacy against various cancers. This article explores the biological activity of CBDCA, including its pharmacokinetics, mechanism of action, and clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

CBDCA is characterized by its unique cyclobutane-1,1-dicarboxylate ligand, which contributes to its stability and biological activity. The chemical formula for CBDCA is .

| Property | Value |

|---|---|

| Molecular Weight | 282.27 g/mol |

| Solubility | Soluble in water |

| Stability | Stable in physiological conditions |

| Coordination Geometry | Octahedral |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that CBDCA exhibits distinct absorption and elimination characteristics compared to cisplatin. Following administration, a significant portion of the drug is excreted renally, with approximately 65% of the platinum being eliminated in urine within 24 hours . The pharmacokinetics are influenced by dosage, with studies indicating a biphasic decay of plasma levels post-infusion.

Table 2: Pharmacokinetic Parameters of CBDCA

| Parameter | Value |

|---|---|

| Total Platinum Half-Life | min; range: 399 - >1440 min |

| Free Platinum Half-Life | min; min |

| Renal Clearance | 69 ml/min |

These parameters suggest that CBDCA has a prolonged presence in the body, potentially enhancing its therapeutic effects while reducing toxicity.

CBDCA acts primarily through the formation of DNA adducts, similar to other platinum-based drugs. The binding of the drug to DNA interferes with replication and transcription processes, leading to apoptosis in rapidly dividing cancer cells. The stability of CBDCA in physiological conditions allows for prolonged interaction with cellular targets, which may enhance its cytotoxic effects .

Antitumor Activity

Clinical evaluations have shown that CBDCA possesses significant antitumor activity against various cancer types, including ovarian and lung cancers. Its reduced nephrotoxicity compared to cisplatin makes it a favorable option for patients with compromised renal function.

Case Study: Ovarian Cancer Treatment

In a clinical trial involving patients with recurrent ovarian cancer, CBDCA was administered as part of a combination therapy regimen. Results indicated a response rate of approximately 60%, with manageable side effects primarily limited to hematological toxicity .

Table 3: Summary of Clinical Trials Involving CBDCA

| Study Type | Cancer Type | Response Rate | Main Side Effects |

|---|---|---|---|

| Phase II Trial | Ovarian Cancer | 60% | Hematological Toxicity |

| Phase I/II Trial | Lung Cancer | 55% | Nausea, Fatigue |

Propiedades

IUPAC Name |

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYLCACJIDITA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150347 | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113287-15-3 | |

| Record name | (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113287-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.